molecular formula C19H20FN3O2 B5771385 N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide

Cat. No.: B5771385
M. Wt: 341.4 g/mol
InChI Key: KGSJFWIWNZGRJS-UHFFFAOYSA-N
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Description

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties. The presence of the fluorophenyl group in its structure enhances its biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide typically involves the reaction of 2-fluorophenylpiperazine with 4-nitrophenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and research settings.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl}acetamide
  • N-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide

Uniqueness

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}acetamide is unique due to the presence of the 2-fluorophenyl group, which enhances its biological activity compared to other similar compounds. This structural feature contributes to its potent acetylcholinesterase inhibitory activity and its potential therapeutic applications .

Properties

IUPAC Name

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-14(24)21-16-8-6-15(7-9-16)19(25)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSJFWIWNZGRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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